molecular formula C16H14Cl2N2 B2730392 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine CAS No. 727718-50-5

2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine

Cat. No.: B2730392
CAS No.: 727718-50-5
M. Wt: 305.2
InChI Key: ZPKMAEIACURLLY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine is a synthetic organic compound that features a dichlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethanamine Linkage: The final step involves the formation of the ethanamine linkage through a reductive amination reaction, where the intermediate product reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Chlorinated aniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.

    2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine derivatives: Various derivatives with different substituents on the indole or phenyl rings.

Uniqueness

This compound is unique due to its specific combination of the dichlorophenyl and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2/c17-10-5-6-11(15(18)7-10)13(8-19)14-9-20-16-4-2-1-3-12(14)16/h1-7,9,13,20H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMAEIACURLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727718-50-5
Record name 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
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